An In-Depth Technical Guide to 4,4'-Dihexylazoxybenzene: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4,4'-Dihexylazoxybenzene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dihexylazoxybenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit properties intermediate between those of conventional liquids and solid crystals. The arrangement of these molecules can be influenced by external stimuli such as temperature and electric fields, making them crucial components in technologies like liquid crystal displays (LCDs). The core of 4,4'-dihexylazoxybenzene consists of an azoxybenzene moiety, with flexible hexyl chains at the para positions. This structure gives rise to its mesomorphic behavior, where it can exist in one or more liquid crystalline phases within a specific temperature range. Understanding the synthesis, chemical structure, and physicochemical properties of this compound is essential for its application in materials science and potentially in specialized drug delivery systems where phase transitions can be triggered.
Chemical Structure and Physicochemical Properties
The molecular structure of 4,4'-dihexylazoxybenzene is characterized by a central azoxybenzene core with two hexyl chains attached at the 4 and 4' positions.
Molecular Formula: C₂₄H₃₄N₂O
Molecular Weight: 366.54 g/mol
IUPAC Name: 1,2-bis(4-hexylphenyl)diazene 1-oxide
The key structural features that dictate its properties are:
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The Rigid Core: The azoxybenzene group provides the necessary rigidity and anisotropy for the formation of liquid crystalline phases.
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The Flexible Alkyl Chains: The hexyl chains contribute to the molecule's overall shape and influence the transition temperatures between different phases. The length of these chains is a critical factor in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄N₂O | |
| Molecular Weight | 366.54 g/mol | |
| CAS Number | 37592-88-4 |
Synthesis of 4,4'-Dihexylazoxybenzene
The synthesis of 4,4'-dihexylazoxybenzene can be achieved through a multi-step process, beginning with the synthesis of the azoxybenzene core followed by the attachment of the hexyl side chains. A common and effective method involves the oxidation of 4-hexylaniline.
Experimental Protocol: Synthesis of 4,4'-Dihexylazoxybenzene
This protocol is adapted from established methods for the synthesis of symmetrical dialkylazoxybenzenes.
Principle: The synthesis involves the oxidation of 4-hexylaniline using hydrogen peroxide in a suitable solvent. The reaction conditions, particularly temperature and pH, are crucial for achieving a good yield and minimizing the formation of byproducts.
Materials:
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4-Hexylaniline
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30% Hydrogen peroxide (H₂O₂)
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Acetic acid
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Methanol or Ethanol
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Diethyl ether
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hexylaniline in acetic acid. Heat the solution to approximately 35°C.
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Oxidation: Slowly add 30% hydrogen peroxide dropwise to the stirred solution. Maintain the reaction temperature between 35-40°C. The reaction progress can be monitored by the color change of the solution, which typically turns from a lime-green to a yellow oil.
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Reaction Monitoring: The completion of the reaction is indicated by the initial darkening of the yellow color. It is critical to stop the reaction at this point to prevent the formation of orange or brown byproducts, which can complicate purification and lower the yield.
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Work-up: Once the reaction is complete, cool the mixture and separate the organic layer. If the product solidifies, it can be extracted with diethyl ether.
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Purification: The crude product can be purified by recrystallization from a 1:1 mixture of methanol and ethanol. The purified 4,4'-dihexylazoxybenzene should be obtained as a crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Generalized phase transitions of a thermotropic liquid crystal.
Spectroscopic Characterization
The structure and purity of 4,4'-dihexylazoxybenzene are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene rings and the aliphatic protons of the hexyl chains. The aromatic protons will typically appear as doublets in the downfield region (around 7-8 ppm), while the aliphatic protons will appear as multiplets and a triplet in the upfield region (around 0.8-2.7 ppm).
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¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (around 120-150 ppm), while the aliphatic carbons of the hexyl chains will appear in the upfield region (around 14-32 ppm).
Due to the lack of publicly available NMR spectra for 4,4'-dihexylazoxybenzene, the following table provides predicted chemical shift ranges based on the analysis of similar structures.
Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Dihexylazoxybenzene:
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | 7.2 - 8.3 | Aromatic-C | 122 - 149 |
| -CH₂- (adjacent to ring) | 2.6 - 2.8 | -CH₂- (adjacent to ring) | 35 - 37 |
| -CH₂- (chain) | 1.2 - 1.7 | -CH₂- (chain) | 22 - 32 |
| -CH₃ | 0.8 - 1.0 | -CH₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-dihexylazoxybenzene is expected to show the following characteristic absorption bands:
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C-H stretching (aliphatic): 2850-2960 cm⁻¹
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C=C stretching (aromatic): 1450-1600 cm⁻¹
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N=N stretching (azoxy): ~1440-1470 cm⁻¹
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N-O stretching (azoxy): ~1250-1300 cm⁻¹
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C-N stretching: ~1100-1200 cm⁻¹
The NIST WebBook provides a reference IR spectrum for 4,4'-dihexylazoxybenzene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4,4'-dihexylazoxybenzene, the molecular ion peak (M⁺) would be expected at m/z 366.54. Common fragmentation patterns would involve the cleavage of the hexyl chains and the azoxybenzene core. The NIST WebBook provides a reference mass spectrum for 4,4'-dihexylazoxybenzene.
Safety and Handling
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,4'-Dihexylazoxybenzene is a valuable model compound for the study of calamitic liquid crystals. Its synthesis is achievable through established organic chemistry methods, and its properties can be thoroughly characterized using standard analytical techniques. The interplay between its rigid core and flexible side chains gives rise to its interesting mesomorphic behavior, making it a subject of continued interest in materials science. Further research to fully elucidate its specific phase transition temperatures and detailed spectroscopic data will be beneficial for its potential application in advanced materials and technologies.
References
- [tBu4PcIn]2(TFP) (3) is synthesized in ultrasonic bath with yield 86 %, by reaction of [tBu4PcInCl] (1) with freshly prepared BrMgF4C6MgBr in presence of N,N,N´,N´-tetramethylethylenediamine (tmed) as catalyst. In absence of tmed, the monomeric complexes tBu4PcIn(p-BrC6F4), tBu4PcIn(TFP), tBu4PcMg or tBu4PcInBr are formed, instead. The dimers [tBu4PcInCl]2.dib (4) and [tBu4PcIn(p-TMP)]2.dib (5) are synthesized by reaction of stoichiometric amounts of dib with 1
